An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Quinolinedimethanol
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Quinolinedimethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Quinolinedimethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The primary synthetic route detailed is the reduction of quinoline-2,3-dicarboxylic acid utilizing lithium aluminum hydride (LAH), a robust and effective method for the conversion of dicarboxylic acids to their corresponding diols. This document outlines the underlying chemical principles, a detailed experimental protocol, and a thorough guide to the characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. Their unique chemical architecture allows for diverse biological activities, making them a focal point in drug discovery and development. 2,3-Quinolinedimethanol, in particular, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and specialized ligands. Its diol functionality at the 2 and 3 positions of the quinoline ring offers versatile handles for further chemical modifications.
The synthesis of 2,3-Quinolinedimethanol is most effectively achieved through the reduction of quinoline-2,3-dicarboxylic acid. This guide focuses on the use of lithium aluminum hydride (LAH), a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[1][2][3] The selection of this method is based on its high efficiency and general applicability in organic synthesis.
A thorough characterization of the synthesized 2,3-Quinolinedimethanol is paramount to confirm its identity, purity, and structural integrity. This guide provides a detailed protocol for the analysis of the compound using ¹H NMR and ¹³C NMR spectroscopy, mass spectrometry, and IR spectroscopy, complete with expected data and interpretation.
Synthesis of 2,3-Quinolinedimethanol
The synthesis of 2,3-Quinolinedimethanol is predicated on the reduction of the corresponding dicarboxylic acid precursor. This section details the rationale behind the chosen synthetic strategy and provides a comprehensive experimental protocol.
Synthetic Strategy: Reduction of Quinoline-2,3-dicarboxylic Acid
The conversion of quinoline-2,3-dicarboxylic acid to 2,3-Quinolinedimethanol involves the reduction of two carboxylic acid functional groups to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards carboxylic acids.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism where hydride ions from LAH attack the carbonyl carbons of the dicarboxylic acid.
Caption: Synthetic workflow for 2,3-Quinolinedimethanol.
Experimental Protocol
Materials:
-
Quinoline-2,3-dicarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
-
10% Sulfuric acid (H₂SO₄)
-
Deionized water
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer
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Heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (4.0 equivalents) in anhydrous THF.
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Addition of Starting Material: Dissolve quinoline-2,3-dicarboxylic acid (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension at 0 °C (ice bath) with vigorous stirring. The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the flask in an ice bath. Cautiously quench the excess LAH by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser's workup method). A granular white precipitate of aluminum salts will form.
-
Extraction: Filter the precipitate and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2,3-Quinolinedimethanol.
Characterization of 2,3-Quinolinedimethanol
A comprehensive characterization is essential to confirm the structure and purity of the synthesized 2,3-Quinolinedimethanol. This section outlines the expected results from various analytical techniques.
Caption: Workflow for the characterization of 2,3-Quinolinedimethanol.
Physical Properties
| Property | Value |
| CAS Number | 57032-14-1[4] |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 148-152 °C |
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for 2,3-Quinolinedimethanol are detailed below. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | H-4 |
| ~8.1 | d | 1H | H-8 |
| ~7.9 | d | 1H | H-5 |
| ~7.7 | t | 1H | H-7 |
| ~7.6 | t | 1H | H-6 |
| ~5.5 | t | 2H | -OH |
| ~4.9 | d | 4H | -CH₂- |
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~158 | C-2 |
| ~147 | C-8a |
| ~137 | C-4 |
| ~136 | C-3 |
| ~130 | C-7 |
| ~129 | C-5 |
| ~128 | C-4a |
| ~127 | C-6 |
| ~126 | C-8 |
| ~62 | -CH₂- (at C-2) |
| ~59 | -CH₂- (at C-3) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,3-Quinolinedimethanol, the molecular ion peak ([M]⁺) is expected at m/z = 189.21.
Expected Mass Spectrum Data (Electron Ionization - EI):
| m/z | Relative Intensity (%) | Assignment |
| 189 | High | [M]⁺ |
| 171 | Moderate | [M - H₂O]⁺ |
| 160 | Moderate | [M - CH₂OH]⁺ |
| 130 | High | [Quinoline]⁺ fragment |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,3-Quinolinedimethanol is expected to show characteristic absorption bands for the hydroxyl and aromatic groups.[5]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of 2,3-Quinolinedimethanol. The reduction of quinoline-2,3-dicarboxylic acid with lithium aluminum hydride is a reliable and efficient method for its preparation. The comprehensive characterization data provided herein will serve as a valuable reference for researchers to verify the identity and purity of the synthesized compound, facilitating its use in further research and development endeavors in the fields of medicinal chemistry and materials science.
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0029696). Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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